molecular formula C5H3N2NaO4S B13125502 Sodium 5-nitropyridine-3-sulfinate

Sodium 5-nitropyridine-3-sulfinate

Cat. No.: B13125502
M. Wt: 210.15 g/mol
InChI Key: UXNXPXRDWHLBQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-nitropyridine-3-sulfinate is an organosulfur compound that features a nitro group and a sulfinate group attached to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-3-sulfinate typically involves the nitration of pyridine followed by sulfonation. The nitration process introduces a nitro group at the desired position on the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels, ensuring the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-nitropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-nitropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-nitropyridine-3-sulfinate involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The sulfinate group can donate electrons, making it a good nucleophile, while the nitro group can withdraw electrons, making the compound an effective electrophile. These properties enable it to participate in a variety of chemical reactions, targeting different molecular pathways .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Compared to other sulfinate compounds, sodium 5-nitropyridine-3-sulfinate is unique due to the presence of both a nitro group and a pyridine ring. This combination enhances its reactivity and allows for more diverse chemical transformations. Additionally, the pyridine ring provides aromatic stability, making it a more robust compound for various applications .

Properties

Molecular Formula

C5H3N2NaO4S

Molecular Weight

210.15 g/mol

IUPAC Name

sodium;5-nitropyridine-3-sulfinate

InChI

InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-5(12(10)11)3-6-2-4;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

UXNXPXRDWHLBQJ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.